4-(4-Chlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile
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Overview
Description
4-(4-Chlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with chlorophenyl, methyl, and cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method is the reaction of 4-chlorophenylacetonitrile with 2,6-dimethylpyridine-3,5-dicarbonitrile under specific conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions are facilitated by reagents such as sodium cyanide (NaCN) and potassium cyanide (KCN).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of cyano-substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, 4-(4-Chlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for various organic compounds.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine: In medicine, the compound is explored for its therapeutic properties. Research is ongoing to determine its efficacy in treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, the compound is utilized in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a key component in many industrial processes.
Mechanism of Action
The mechanism by which 4-(4-Chlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile exerts its effects involves its interaction with specific molecular targets. The cyano groups and chlorophenyl moiety play crucial roles in binding to receptors and enzymes, leading to biological responses. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
4-Chlorophenylacetonitrile
2,6-Dimethylpyridine-3,5-dicarbonitrile
4-Chlorophenol
Uniqueness: 4-(4-Chlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to its similar compounds. Its reactivity and versatility make it a valuable compound in various applications.
Properties
IUPAC Name |
4-(4-chlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3/c1-9-13(7-17)15(14(8-18)10(2)19-9)11-3-5-12(16)6-4-11/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWZUNSGXBOAIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C#N)C2=CC=C(C=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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